Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring, linked via an amide bond to a methyl benzoate group. This compound is structurally related to bromodomain inhibitors (e.g., AZD5153) and kinase-targeting agents, as triazolopyridazine derivatives are frequently explored in drug discovery for their ability to modulate protein-protein interactions .
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)20-25-24-18-8-9-19(26-28(18)20)27-12-10-15(11-13-27)21(29)23-17-6-4-16(5-7-17)22(30)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,29) |
InChI Key |
VTZZXMKDEWETOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol under reflux conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and benzoate moieties, using reagents like sodium hydroxide or halogenated compounds
Scientific Research Applications
Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Mechanism of Action
The mechanism of action of Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The triazolopyridazine-piperidine scaffold is a hallmark of several bioactive compounds. Key structural analogs and their differences are summarized below:
Table 1. Comparative Analysis of Structural Analogs
Key Observations:
Triazolopyridazine vs. Triazolopyridine : The target compound’s triazolopyridazine core differs from triazolopyridine (e.g., Intermediate 26) in ring saturation and nitrogen positioning, which may alter electronic properties and target selectivity .
Ester Group Variations : Replacing the ethyl ester (I-6230) with a methyl ester (target compound) could improve metabolic stability, as methyl esters are generally less prone to hydrolysis than ethyl esters .
Piperidine Linkage : The piperidine-carboxamide linkage in the target compound resembles AF-DX 384 (), where piperidinyl groups enhance receptor binding affinity through conformational flexibility .
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients:
- Comparison with AZD5153 : High similarity (>70%) is expected due to shared triazolopyridazine-piperidine motifs. Differences arise in the benzoate substituents and isopropyl group .
- Comparison with I-6230: Moderate similarity (~50%) due to benzoate ester and aromatic heterocycles, but divergent core scaffolds (phenethylamino vs. triazolopyridazine-piperidine) .
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